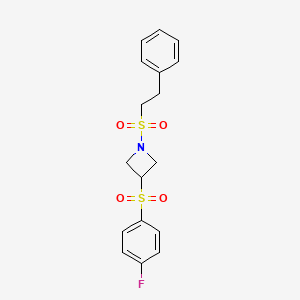

3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine

Description

3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine is a synthetic azetidine derivative featuring a four-membered azetidine ring substituted with two sulfonyl groups: one attached to a 4-fluorophenyl moiety and the other to a phenethyl group. The 4-fluorophenyl substituent is common in medicinal chemistry due to its metabolic stability and ability to modulate electronic properties .

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-1-(2-phenylethylsulfonyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO4S2/c18-15-6-8-16(9-7-15)25(22,23)17-12-19(13-17)24(20,21)11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLCMVMHLUTWQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approaches

The azetidine core can be constructed via intramolecular nucleophilic substitution or cycloaddition reactions. A prominent method involves the ring closure of 1,3-diamines or 1,3-diols under basic conditions. For instance, Luisi and co-workers demonstrated that N-Boc-3-iodo-azetidines undergo elimination to form 2-azetines, which can be hydrogenated to yield azetidines. While this approach primarily targets azetines, reductive hydrogenation of the intermediate 2-azetine (e.g., using Pd/C or Raney Ni) could provide access to the azetidine scaffold required for subsequent sulfonylation.

Ring Expansion of Aziridines

Rhodium-catalyzed ring expansion of aziridines offers another pathway. In a 2022 study, aziridines treated with rhodium carbenes underwent [2+2] cycloaddition to form azetidines. This method benefits from stereochemical control but requires specialized catalysts and silyl-protected intermediates to prevent side reactions.

Sulfonylation of the Azetidine Ring

Sequential Sulfonylation at the 1- and 3-Positions

Introducing two sulfonyl groups onto azetidine necessitates careful regioselectivity. A patent by US20080312205A1 outlines a phase-transfer-catalyzed sulfonylation protocol using tripotassium phosphate and tris(dioxa-3,6-heptyl)amine (TDA-1) in toluene. Applying this method, the azetidine intermediate is first sulfonylated at the 1-position with phenethylsulfonyl chloride, followed by 3-position sulfonylation using 4-fluorophenylsulfonyl chloride (Fig. 1A).

Table 1: Comparative Sulfonylation Conditions

| Position | Sulfonylating Agent | Base | Catalyst | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 1 | Phenethylsulfonyl Cl | K₃PO₄ | TDA-1 | Toluene | 79.2 | |

| 3 | 4-Fluorophenylsulfonyl Cl | K₂CO₃ | None | Acetone | 65–72 |

One-Pot Dual Sulfonylation

A modified approach inspired by PMC6150321 involves simultaneous sulfonylation using a mixture of phenethylsulfonyl and 4-fluorophenylsulfonyl chlorides in acetone with anhydrous potassium carbonate. However, competitive reactivity between the two electrophiles often leads to uneven substitution, favoring the 1-position due to reduced steric hindrance.

Intermediate Functionalization and Protection

Protecting Group Strategies

To mitigate over-sulfonylation, temporary protection of the azetidine nitrogen is critical. The PMC11673132 protocol employs tert-butoxycarbonyl (Boc) protection during thiol alkylation and oxidation steps, which is later removed under acidic conditions. This strategy ensures selective sulfonylation at the 3-position before introducing the phenethylsulfonyl group at the 1-position.

Oxidation and Fluorination

The synthesis of sulfonyl fluorides, as described in PMC11673132, involves an elimination/fluorination sequence using Deoxo-Fluor or XtalFluor-E. While the target compound contains sulfonamides rather than sulfonyl fluorides, this method highlights the feasibility of late-stage fluorination, which could be adapted for introducing the 4-fluorophenyl group.

Analytical and Optimization Considerations

Regioselectivity Challenges

The steric bulk of the phenethylsulfonyl group complicates 3-position sulfonylation. Computational docking studies from PMC6150321 suggest that electron-withdrawing substituents on the sulfonyl moiety enhance reactivity at distal positions. For 3-((4-fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine, pre-installing the 4-fluorophenylsulfonyl group may improve yields by leveraging its electron-deficient nature to direct subsequent phenethylsulfonylation.

Scalability and Purification

Large-scale synthesis (>5 g) requires solvent systems that facilitate easy isolation. The patent US20080312205A1 achieves this via sequential distillations in toluene and isopropyl alcohol, which promote crystallization and reduce chromatographic purification. Flash chromatography, as employed in PMC11673132, remains viable for smaller batches but becomes impractical at scale.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine can undergo various types of chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding sulfides.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine exhibit significant antimicrobial properties. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, leading to cell lysis.

Case Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study : In vitro assays on human breast cancer cell lines (MCF-7) showed that the compound significantly reduced cell viability with an IC50 value indicating potent anticancer activity. Molecular docking studies further revealed interactions with key proteins involved in cancer progression.

Structure-Activity Relationship (SAR)

The biological activity of 3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine can be influenced by structural modifications:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity, potentially improving bioavailability.

- Sulfonamide Groups : These groups are critical for biological activity, as they can interact with target enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidine Derivatives

Spirooxindolo-β-Lactams ()

Spirooxindolo-β-lactams, synthesized via Staudinger cycloaddition with TsCl catalysis, share the azetidine core but incorporate fused β-lactam and oxindole rings. For example:

Comparison :

- Reactivity: The target compound’s non-fused azetidine ring likely exhibits lower strain and greater stability compared to β-lactams, which are prone to hydrolysis.

- Substituents : The phenethylsulfonyl group in the target may confer enhanced lipophilicity compared to the oxindole and methoxyphenyl groups in spirooxindolo-β-lactams.

Azetidine Metabolites ()

Fungal biotransformation of ezetimibe produced azetidin-2-one derivatives, including:

- (3R,4S)-1-(4-Fluorophenyl)-3-((E)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one (2)

- (3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one (3)

Comparison :

- Metabolic Stability : The target’s sulfonyl groups may reduce susceptibility to oxidative metabolism compared to hydroxyl/oxo substituents in these metabolites.

Sulfonyl-Containing Compounds

Piperazine-Sulfonamide Derivatives ()

Twelve sulfonamide-piperazine hybrids were synthesized with yields ranging from 45–82% and melting points of 132–230°C. Examples include:

- N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d)

- 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6j)

Comparison :

- Synthetic Routes : Both classes employ sulfonylation reactions, but the target’s synthesis likely involves direct sulfonylation of azetidine rather than piperazine coupling .

- Thermal Stability : High melting points in piperazine-sulfonamides (e.g., 230°C for 6g) suggest the target may similarly exhibit robust thermal stability due to sulfonyl groups .

Triazole-Sulfonyl Derivatives ()

Triazole compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone were synthesized using sodium ethoxide and α-halogenated ketones.

Comparison :

Fluorophenyl-Substituted Analogs

Chalcones ()

Chalcones with fluorophenyl substituents exhibit structure-activity relationships (SAR):

- Cardamonin: IC50 = 4.35 μM (non-piperazine-substituted chalcone) .

- (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j): IC50 = 4.70 μM .

Comparison :

- Substituent Position : Para-fluorophenyl substitution correlates with higher activity in chalcones. The target’s 4-fluorophenylsulfonyl group may similarly optimize electronic interactions .

- Dihedral Angles : Chalcones exhibit dihedral angles of 7.14°–56.26° between aromatic rings . The target’s sulfonyl groups may enforce coplanarity or distinct conformations, affecting binding.

Isostructural Thiazoles ()

Isostructural thiazoles 4 and 5 feature fluorophenyl and triazole groups with triclinic (P 1 ) symmetry.

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine is a compound belonging to the azetidine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antiviral, cytostatic, and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

Biological Activity Overview

Research indicates that compounds containing the azetidine structure exhibit a range of biological activities, particularly in antiviral and anticancer domains.

Antiviral Activity

A study focused on azetidinone derivatives, including those with similar substituents to 3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine, demonstrated significant antiviral properties:

- Inhibition of Human Coronavirus : The compound showed an effective concentration (EC50) of 45 µM against human coronavirus 229E, outperforming ribavirin (EC50 = 112 µM) .

- Cytomegalovirus Activity : It also exhibited activity against cytomegalovirus AD-169 strain with an EC50 of 54.69 µM .

Cytostatic Activity

The cytotoxic effects of azetidine derivatives were evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Capan-1 | 14.5 |

| Hap1 | 97.9 |

| HCT-116 | 39.9 |

These results indicate that certain derivatives can inhibit cell proliferation effectively, suggesting potential use in cancer therapies .

Antimicrobial Properties

The compound was also assessed for its ability to enhance the efficacy of antibiotics, particularly against resistant strains of bacteria:

- Adjuvant Activity : Research highlighted that the compound could act as an adjuvant to oxacillin against methicillin-resistant Staphylococcus aureus (MRSA), enhancing its effectiveness significantly .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of azetidine derivatives:

- Antiviral Screening : A series of azetidinones were synthesized and screened for antiviral activity. The promising results indicated that modifications at the phenyl ring could enhance antiviral properties .

- Cytotoxicity Assays : The MTS assay was utilized to determine cytotoxic concentrations across various cancer cell lines, revealing that specific structural modifications led to increased potency against tumor cells .

- Molecular Docking Studies : Computational studies suggested that specific stereoisomers of azetidinones could effectively bind to target proteins involved in viral replication and bacterial resistance mechanisms, providing insights into their mechanism of action .

Q & A

Basic: What are the optimal synthetic routes for 3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)azetidine?

Answer:

The synthesis typically involves multi-step processes:

Azetidine Ring Formation : Cyclization of precursors (e.g., γ-amino alcohols) using reagents like PPh₃/CBr₄ or Mitsunobu conditions .

Sulfonylation : Sequential introduction of 4-fluorophenylsulfonyl and phenethylsulfonyl groups via nucleophilic substitution. Use of sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) is common .

Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures .

Key Considerations : Reaction temperature (0–25°C) and stoichiometric control minimize side products like over-sulfonylated derivatives .

Advanced: How can regioselectivity challenges during sulfonylation be addressed?

Answer:

Regioselectivity is influenced by:

- Steric Effects : Bulky sulfonylating agents (e.g., phenethylsulfonyl chloride) preferentially react at less hindered azetidine nitrogen positions.

- Electronic Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) direct sulfonylation to specific sites. Computational modeling (DFT) predicts reactive sites .

Mitigation Strategies : - Use protecting groups (e.g., Boc) for selective deprotection and sulfonylation .

- Optimize solvent polarity (e.g., THF vs. DMF) to alter nucleophilicity .

Basic: What analytical techniques confirm the compound’s structural integrity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies sulfonyl group integration (δ ~7.5–8.0 ppm for aromatic protons) and azetidine ring protons (δ ~3.5–4.5 ppm) .

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺) ensures correct molecular formula .

- HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water mobile phases .

Advanced: How do structural modifications impact bioactivity?

Answer:

- Fluorophenyl Group : Enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase) via π-π stacking and C-F dipole interactions .

- Sulfonyl Groups : Stabilize protein-ligand complexes via hydrogen bonding with active-site residues (e.g., Ser/Thr kinases) .

Methodology : - SAR Studies : Synthesize analogs (e.g., replacing phenethyl with naphthyl) and evaluate IC₅₀ values in enzyme inhibition assays .

- Crystallography : Co-crystallize with target proteins (e.g., PDB deposition) to visualize binding modes .

Basic: How is compound stability assessed under experimental conditions?

Answer:

- Thermal Stability : TGA/DSC analysis (25–300°C) to detect decomposition .

- pH Stability : Incubate in buffers (pH 1–13, 37°C) and monitor degradation via HPLC .

- Light Sensitivity : UV-Vis spectroscopy post-exposure to UV/visible light .

Advanced: How can computational methods guide optimization?

Answer:

- Docking Studies (AutoDock/Vina) : Predict binding affinities to targets like proteases or GPCRs .

- MD Simulations (GROMACS) : Assess conformational flexibility of the azetidine ring in solvated environments .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Basic: What are common pitfalls in bioactivity data interpretation?

Answer:

- Purity Artifacts : Impurities (>5%) may skew IC₅₀ values. Validate with orthogonal techniques (e.g., LC-MS) .

- Solvent Effects : DMSO (common stock solvent) can inhibit enzymes at >1% v/v. Use lower concentrations .

Advanced: How to resolve contradictions in reported biological activities?

Answer:

- Assay Standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) .

- Off-Target Screening : Use panels (e.g., Eurofins CEREP) to identify non-specific binding .

- Meta-Analysis : Compare datasets across literature, adjusting for variables like cell line/passage number .

Basic: How to handle hygroscopicity or solubility issues?

Answer:

- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility .

- Co-Solvents : Use cyclodextrins or PEG-based systems for in vitro assays .

Advanced: What strategies improve metabolic stability?

Answer:

- Deuterium Incorporation : Replace labile hydrogens (e.g., azetidine C-H) to slow CYP450-mediated oxidation .

- Prodrug Design : Mask sulfonyl groups as esters, hydrolyzed in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.